molecular formula C30H33N5O2S B2518444 N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide CAS No. 476452-19-4

N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide

Cat. No.: B2518444
CAS No.: 476452-19-4
M. Wt: 527.69
InChI Key: CTCZTTBSNADWPU-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted with a phenyl group at position 4 and a methyl group linked to adamantane-1-carboxamide at position 2. A sulfanyl (-S-) bridge at position 5 connects to a 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl moiety. The adamantane group enhances lipophilicity and metabolic stability, while the triazole and indole rings contribute to hydrogen bonding and π-π interactions, making it a candidate for therapeutic applications .

Properties

IUPAC Name

N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33N5O2S/c36-27(34-11-10-23-6-4-5-9-25(23)34)19-38-29-33-32-26(35(29)24-7-2-1-3-8-24)18-31-28(37)30-15-20-12-21(16-30)14-22(13-20)17-30/h1-9,20-22H,10-19H2,(H,31,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCZTTBSNADWPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(N3C4=CC=CC=C4)CNC(=O)C56CC7CC(C5)CC(C7)C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide typically involves multi-step reactions. The process begins with the preparation of the indole derivative, followed by the formation of the triazole ring, and finally, the attachment of the adamantane moiety. Common reagents used in these reactions include hydrazine hydrate, phthalic anhydride, and various alkylating agents .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process .

Chemical Reactions Analysis

Types of Reactions

N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and alkylating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxo-indole derivatives, while substitution reactions on the adamantane moiety can introduce various functional groups .

Scientific Research Applications

N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The indole and triazole moieties can interact with enzymes and proteins, potentially inhibiting their activity. The adamantane moiety provides stability and enhances the compound’s ability to penetrate biological membranes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Adamantane-Triazole Scaffolds

a) 3-Alkylthio-5-(adamantane-1-yl)-4-R-4H-1,2,4-triazoles (Ia-Ig, IIa-IIg)
  • Structure : These derivatives share the 5-adamantane-1-yl and 4-R-substituted triazole core. The R group varies (methyl or phenyl), and the sulfanyl group is substituted with alkyl chains (C4–C10) .
  • Synthesis : Cyclization of hydrazinecarbothioamides in alkaline medium, followed by alkylation with haloalkanes .
  • Key Differences :
    • The target compound incorporates a dihydroindole-oxoethyl group via the sulfanyl bridge, whereas these analogues have simpler alkyl chains.
    • The phenyl substituent at position 4 in the target compound may enhance aromatic interactions compared to methyl in IIa-IIg.
b) 2-{[5-(Adamantan-1-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dimethylethanamine
  • Structure : Features a triazole core with a methyl group at position 4 and a sulfanyl-linked ethylamine group.
  • Activity : Reported antiviral and antibacterial properties due to adamantane’s hydrophobic interactions .
  • Key Differences :
    • The ethylamine side chain lacks the indole-oxoethyl complexity of the target compound, likely reducing its binding affinity to serotonin or dopamine receptors.

Analogues with Indole and Sulfanyl Linkages

a) N-Substituted 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamides (5a–y)
  • Structure : Adamantane is directly fused to an indole ring, with a 2-oxoacetamide group at position 3 .
  • Synthesis : Reacting adamantane-1-carbonyl chloride with o-toluidine, followed by Mn-BuLi and oxalyl chloride treatment .
  • The sulfanyl bridge in the target compound may confer greater conformational flexibility than the rigid indole-oxoacetamide linkage.
b) N-(4-Methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8g)
  • Structure : Oxadiazole replaces triazole, with an indole-methyl group and sulfanyl-linked acetamide .
  • Activity : Demonstrated enzyme inhibition, likely due to the oxadiazole’s electron-deficient nature .
  • Key Differences :
    • Oxadiazole vs. triazole alters electronic properties; triazoles are more basic and may engage in stronger hydrogen bonding.

Comparative Data Tables

Table 1: Physical-Chemical Properties of Selected Analogues

Compound Molecular Formula Molecular Weight Melting Point (°C) Key Structural Features Reference
Target Compound C₃₀H₃₄N₆O₂S 566.7 Not reported Triazole, phenyl, adamantane, indole -
5-(Adamantane-1-yl)-4-methyl-4H-1,2,4-triazole-3-thion (II) C₁₃H₁₈N₄S 270.4 160–162 Methyl, triazole, adamantane
3-Hexylthio-5-adamantane-1-yl-4-phenyl-4H-1,2,4-triazole (IIe) C₂₄H₃₄N₄S 430.6 98–100 Phenyl, hexylthio, triazole
N-Substituted 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide (5a) C₂₈H₃₁N₃O₂ 449.6 180–182 Indole, adamantane, oxoacetamide

Key Research Findings

Synthetic Flexibility : The target compound’s synthesis is more complex than simpler triazole derivatives, requiring multi-step coupling of adamantane, triazole, and dihydroindole units .

Biological Potential: Adamantane-triazole hybrids exhibit antihypoxic, antiviral, and antibacterial activities, suggesting the target compound may share these properties .

Structure-Activity Relationships: Adamantane: Enhances lipid membrane penetration and resistance to oxidative degradation . Sulfanyl Bridge: Longer alkyl chains (e.g., in IIc) improve antihypoxic activity, while aromatic groups (e.g., indole) may target neurological receptors . 4-Phenyl vs.

Biological Activity

N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure combining an adamantane core with an indole derivative and a triazole moiety. The presence of sulfur in the form of a thioether enhances its chemical reactivity and potential biological interactions.

PropertyValue
Molecular FormulaC₁₈H₁₈N₄O₂S
Molecular Weight358.43 g/mol
CAS NumberNot available
SolubilitySoluble in DMSO and DMF
Melting PointNot specified

Anticancer Activity

Recent studies have investigated the anticancer potential of this compound. For instance, in vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer) cells. The compound exhibited an IC₅₀ value in the low micromolar range, indicating strong anti-proliferative activity.

Case Study:
In a study involving A549 cells treated with the compound at concentrations ranging from 0 to 100 µM, a dose-dependent decrease in cell viability was observed. The compound showed a reduction in viability by approximately 40% at 50 µM compared to untreated controls (p < 0.01) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest it exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Notably, it demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) strains.

Table 2: Antimicrobial Activity Results

MicroorganismMinimum Inhibitory Concentration (MIC)
MRSA16 µg/mL
Escherichia coli32 µg/mL
Candida albicans64 µg/mL

The proposed mechanism of action involves the inhibition of key enzymes involved in cancer cell proliferation and microbial resistance. The triazole moiety is believed to interfere with the synthesis of nucleic acids in bacteria, while the indole structure may induce apoptosis in cancer cells through mitochondrial pathways.

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